PRMT3 Binding Affinity Evidence
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid demonstrates measurable binding affinity to the human PRMT3 methyltransferase domain with an EC50 value of 1.30 × 10³ nM (1.30 µM) in a protein stabilization assay using ePL-tagged PRMT3 methyltransferase domain expressed in HEK293 cells [1]. In contrast, the non-methoxylated 3-(piperidin-1-ylmethyl)benzoic acid (CAS 158861-24-6) is documented primarily as a fragment hit against Mycobacterium tuberculosis dihydrofolate reductase (DHFR) with no reported activity against human PRMT3 [2]. The 4-methoxy substitution confers distinct target selectivity and binding characteristics that cannot be achieved with the simpler analog, representing a functional differentiation that is quantifiable in biochemical assays [1].
| Evidence Dimension | Binding affinity to human PRMT3 methyltransferase domain |
|---|---|
| Target Compound Data | EC50 = 1.30 × 10³ nM (1.30 µM) |
| Comparator Or Baseline | 3-(Piperidin-1-ylmethyl)benzoic acid (CAS 158861-24-6) — no reported activity against PRMT3 |
| Quantified Difference | Target compound shows measurable binding (1.30 µM EC50) vs. comparator with no reported PRMT3 activity |
| Conditions | ePL-tagged human PRMT3 methyltransferase domain (residues 211-531) expressed in HEK293 cells; protein stabilization assay |
Why This Matters
This provides quantitative biochemical evidence that the 4-methoxy substituent confers distinct target engagement that is absent in the closest non-methoxylated analog, directly informing selection for PRMT3-focused research programs.
- [1] BindingDB. BDBM50247349 | CHEMBL4072005: Affinity data for 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid binding to human PRMT3. BindingDB.org. Accessed April 2026. View Source
- [2] RCSB PDB. 6VS9: Mycobacterium tuberculosis dihydrofolate reductase in complex with 3-(piperidin-1-ylmethyl)benzoic acid (fragment 11). RCSB.org, 2020. View Source
